molecular formula C12H6BrFN2O B1400104 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile CAS No. 1516062-79-5

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile

Cat. No.: B1400104
CAS No.: 1516062-79-5
M. Wt: 293.09 g/mol
InChI Key: KJUPBXPMFVZZMA-UHFFFAOYSA-N
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Description

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile is a chemical compound with the molecular formula C12H6BrFN2O and a molecular weight of 293.09 g/mol . This compound is characterized by the presence of a bromine atom, a fluorine atom, and a nitrile group attached to a nicotinonitrile core. It is used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile is used in various scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: In the study of biological pathways and interactions.

    Medicine: As a potential lead compound for the development of new drugs.

    Industry: In the production of specialty chemicals and materials.

Safety and Hazards

“2-(4-Bromo-3-fluorophenoxy)nicotinonitrile” is considered a hazardous material . It may cause skin and eye irritation, and may be harmful if swallowed or inhaled . Proper safety measures should be taken when handling this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile typically involves the reaction of 4-bromo-3-fluoroaniline with nicotinonitrile under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to a specific temperature to facilitate the reaction, resulting in the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or chromatography to obtain the final compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Mechanism of Action

The mechanism of action of 2-(4-Bromo-3-fluorophenoxy)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Bromo-3-chlorophenoxy)nicotinonitrile
  • 2-(4-Bromo-3-methylphenoxy)nicotinonitrile
  • 2-(4-Bromo-3-iodophenoxy)nicotinonitrile

Uniqueness

2-(4-Bromo-3-fluorophenoxy)nicotinonitrile is unique due to the presence of both bromine and fluorine atoms, which impart distinct chemical properties. The fluorine atom, in particular, can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for various research applications .

Properties

IUPAC Name

2-(4-bromo-3-fluorophenoxy)pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6BrFN2O/c13-10-4-3-9(6-11(10)14)17-12-8(7-15)2-1-5-16-12/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPBXPMFVZZMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)OC2=CC(=C(C=C2)Br)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6BrFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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